1-(5-BROMOFURAN-2-CARBONYL)-3-(PROP-2-EN-1-YL)THIOUREA
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Overview
Description
1-(5-BROMOFURAN-2-CARBONYL)-3-(PROP-2-EN-1-YL)THIOUREA is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical reactivity and potential applications in various fields such as medicinal chemistry, agriculture, and material science. This compound features a brominated furan ring and a thiourea moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-BROMOFURAN-2-CARBONYL)-3-(PROP-2-EN-1-YL)THIOUREA typically involves the following steps:
Bromination of Furan: The starting material, furan, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromofuran.
Formation of 5-BROMOFURAN-2-CARBONYL Chloride: The brominated furan is then reacted with thionyl chloride (SOCl₂) to form 5-bromofuran-2-carbonyl chloride.
Thiourea Formation: The 5-bromofuran-2-carbonyl chloride is then reacted with allylthiourea under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-BROMOFURAN-2-CARBONYL)-3-(PROP-2-EN-1-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et₃N).
Major Products Formed:
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
1-(5-BROMOFURAN-2-CARBONYL)-3-(PROP-2-EN-1-YL)THIOUREA has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Agriculture: Potential use as a pesticide or herbicide due to its reactivity and ability to interact with biological molecules.
Material Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-BROMOFURAN-2-CARBONYL)-3-(PROP-2-EN-1-YL)THIOUREA involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The brominated furan ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
1-(5-BROMOFURAN-2-CARBONYL)-3-METHYLTHIOUREA: Similar structure but with a methyl group instead of a prop-2-en-1-yl group.
1-(5-CHLOROFURAN-2-CARBONYL)-3-(PROP-2-EN-1-YL)THIOUREA: Similar structure but with a chlorine atom instead of a bromine atom on the furan ring.
Properties
IUPAC Name |
5-bromo-N-(prop-2-enylcarbamothioyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2S/c1-2-5-11-9(15)12-8(13)6-3-4-7(10)14-6/h2-4H,1,5H2,(H2,11,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRGJECSKACHQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC(=O)C1=CC=C(O1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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